molecular formula C19H24BN3O3 B3313834 2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester CAS No. 947179-30-8

2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester

Cat. No.: B3313834
CAS No.: 947179-30-8
M. Wt: 353.2 g/mol
InChI Key: PNIMSWKAXUKHIA-UHFFFAOYSA-N
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Description

2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by its boronic acid functionality and its incorporation of pyridine rings, which are common in various pharmaceuticals and organic synthesis applications.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation:

  • Suzuki Cross-Coupling Reaction: This method involves the reaction of 2-methyl-6-bromopyridine-4-carboxylic acid with a boronic acid pinacol ester in the presence of a palladium catalyst and a base.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the boronic ester to boronic acid.

  • Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different substituted pyridine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the boronic ester.

  • Reduction Products: Boronic acid and other reduced forms.

  • Substitution Products: Different substituted pyridine derivatives.

Mechanism of Action

Target of Action

It’s known that boronic esters, such as this compound, are commonly used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

It’s important to note that the stability of boronic esters, such as this compound, can present challenges in pharmacological contexts . The rate of hydrolysis of these esters is influenced by the pH and can be considerably accelerated at physiological pH .

Result of Action

As a participant in the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of new carbon–carbon bonds . This can result in the synthesis of a wide variety of organic compounds, potentially leading to diverse molecular and cellular effects depending on the specific compounds formed.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of boronic esters . Therefore, the physiological environment in which the compound is present can impact its stability and, consequently, its efficacy . Additionally, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Scientific Research Applications

2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in biological studies to investigate the interactions of boronic acids with biological targets.

  • Industry: The compound is used in the production of various chemical products and materials.

Comparison with Similar Compounds

  • 2-Methyl-6-bromopyridine-4-carboxylic acid: A precursor in the synthesis of the boronic ester.

  • 2-Methylpyridin-4-amine: Another key starting material in the synthesis process.

  • Other Boronic Esters: Various boronic esters used in organic synthesis and drug discovery.

Uniqueness: 2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester is unique due to its specific structural features, including the presence of two methyl groups on the pyridine rings and the boronic acid pinacol ester group

Properties

IUPAC Name

6-methyl-N-(2-methylpyridin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BN3O3/c1-12-10-15(7-8-21-12)23-17(24)16-11-14(9-13(2)22-16)20-25-18(3,4)19(5,6)26-20/h7-11H,1-6H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIMSWKAXUKHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)NC3=CC(=NC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901111788
Record name 6-Methyl-N-(2-methyl-4-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901111788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947179-30-8
Record name 6-Methyl-N-(2-methyl-4-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947179-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-N-(2-methyl-4-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901111788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester
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2-Methyl-6-((2-methylpyridin-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester

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